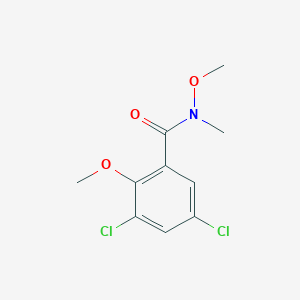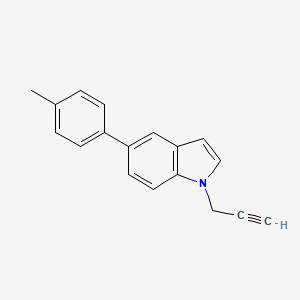
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of an indole core substituted with a prop-2-ynyl group at the nitrogen atom and a p-tolyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-ynyl)-5-p-tolyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-p-tolylindole, which can be synthesized from p-toluidine and isatin through a Fischer indole synthesis.
Alkylation: The 5-p-tolylindole is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: Industrial purification techniques such as crystallization and large-scale chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-2-ynyl)-5-p-tolyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-ynyl)-5-p-tolyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may include pathways related to cell proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of both the prop-2-ynyl and p-tolyl groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other indole derivatives.
Propriétés
Formule moléculaire |
C18H15N |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1-prop-2-ynylindole |
InChI |
InChI=1S/C18H15N/c1-3-11-19-12-10-17-13-16(8-9-18(17)19)15-6-4-14(2)5-7-15/h1,4-10,12-13H,11H2,2H3 |
Clé InChI |
DTONHTZWYUHTQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)N(C=C3)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


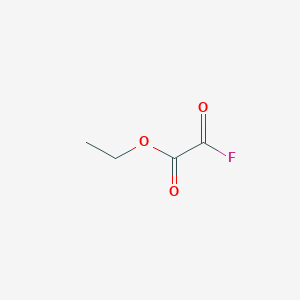
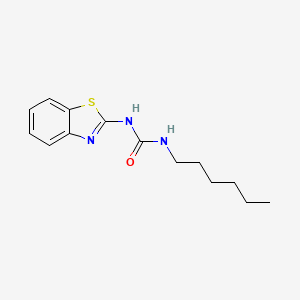


![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
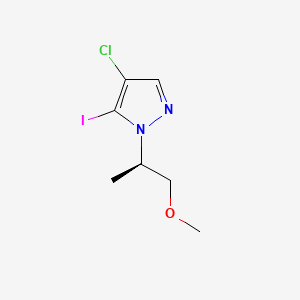
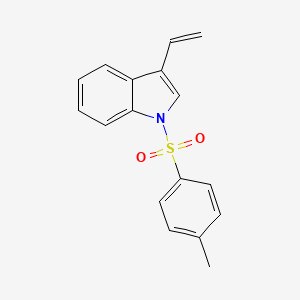

![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)


![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)
